Antibiotic DC 107

Vue d'ensemble

Description

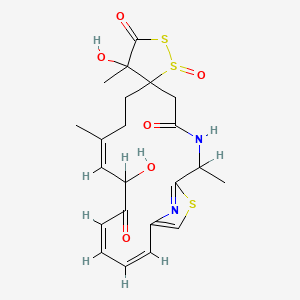

DC 107 is a novel antitumor antibiotic produced by a Streptomyces species . It was isolated from a soil sample collected in Natori-shi, Miyagi, Japan . The molecular formula of DC 107 is C22H26N2O6S3 . It exhibits a broad antimicrobial activity against Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The production of DC 107 involves a fermentation process . The producing organism was isolated from soil and classified as Streptomyces sp . The seed medium contained glucose, soluble starch, Bacto-tryptone, yeast extract, beef extract, and CaCO3 . The fermentation process was carried out in a jar fermentor at 28°C . The culture liquor was filtered and the filtrate was applied to a column of Diaion HP-20 . The active fractions were combined, diluted with deionized water, and then applied to a column of Diaion HP20ss . The active eluate was concentrated, extracted with EtOAc at pH 4.0, and concentrated to dryness .Molecular Structure Analysis

The molecular structure of DC 107 was determined using various spectroscopic techniques . The IR spectrum and the ^1H NMR spectrum of DC 107 were reported . The elemental analysis of DC 107 was also performed . The high-resolution fast atom bombardment mass spectroscopy (HRFAB-MS) gave a m/z value of 511.1004 (M++l) (calculated for C22H27N2O6S3: 511.1031) .Chemical Reactions Analysis

The chemical reactions involved in the production of DC 107 are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

DC 107 is a white-needled crystal . It has a melting point of 155°C (dec) . It is readily soluble in MeOH, EtOAc, CHCl3, DMSO but insoluble in H2O and n-hexane . It has a UV max at 211 nm (e) and 322 nm (e) . Its specific rotation [α]D25 is -140° (c 0.1, MeOH) .Safety And Hazards

Orientations Futures

While the future directions for DC 107 are not explicitly mentioned in the available literature, the field of antibiotic research is moving towards the development of antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . This could potentially be a future direction for DC 107, given its broad antimicrobial activity .

Propriétés

IUPAC Name |

(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTRILQJTPJGNK-GZTIPBDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=NC(=CS2)/C=C\C=C/C(=O)C(/C=C(\CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antibiotic DC 107 | |

CAS RN |

120500-15-4 | |

| Record name | Leinamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120500154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

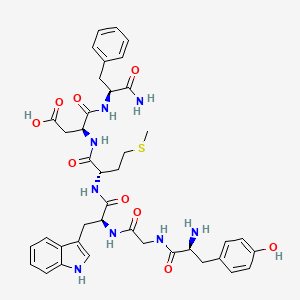

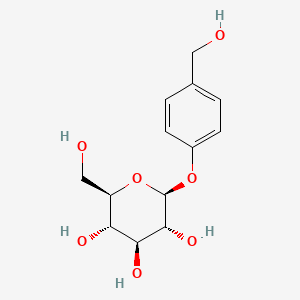

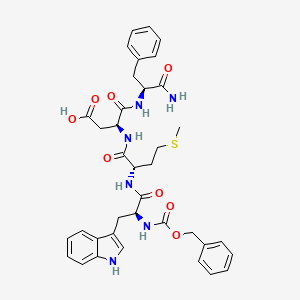

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674637.png)

![3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine](/img/structure/B1674641.png)

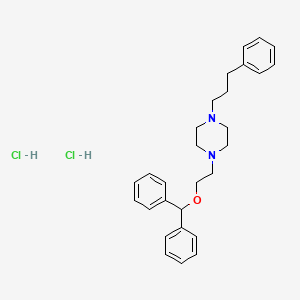

![1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B1674642.png)